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Introduction

(24R)-MC 976, also known as Seocalcitol or EB 1089, is a synthetic analog of the active form
of vitamin D, calcitriol. Early in vitro research has established Seocalcitol as a potent anti-
cancer agent with significantly lower hypercalcemic risk compared to its natural counterpart.[1]
This technical guide provides an in-depth overview of the foundational in vitro studies of (24R)-
MC 976, focusing on its antiproliferative activity, mechanism of action through the Vitamin D
Receptor (VDR), and its effects on key cellular processes such as cell cycle progression and
apoptosis. This document is intended to serve as a comprehensive resource for researchers,
scientists, and professionals involved in drug development.

Antiproliferative Activity

Seocalcitol has demonstrated potent antiproliferative effects across a range of cancer cell lines.
It is reported to be 50-200 times more potent than calcitriol in regulating cell growth and
differentiation in vitro.[1]

Table 1: Antiproliferative Activity of (24R)-MC 976 in Various Cancer Cell Lines
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Cell Line Cancer Type Assay IC50 (nM) Reference

Not explicitly
guantified, but

LoVo Colon Carcinoma MTT/SRB showed dose- [2]
dependent

inhibition.

Not explicitly

guantified, but
Colorectal
HT29 ) MTT/SRB showed dose- [2]
Adenocarcinoma
dependent

inhibition.

Not explicitly

guantified, but
Colorectal
HCT116 ) MTT/SRB showed dose- [2]
Carcinoma
dependent

inhibition.

Significant dose-
3H-Thymidine dependent
PC-3 Prostate Cancer ] o [3]
Incorporation inhibition (40-

70% at 0.1 pM)

N Extensively
LNCaP Prostate Cancer Not Specified o [4]
inhibits growth

- Sensitive to
MCF-7 Breast Cancer Not Specified [5]
treatment

Anti-oestrogen More sensitive
resistant MCF-7 Breast Cancer Not Specified than parent [5]
variants MCF-7 cells

Note: Specific IC50 values for Seocalcitol are not consistently reported in early literature, which
often focuses on relative potency.
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Mechanism of Action: Vitamin D Receptor (VDR)
Binding and Signaling

The biological effects of Seocalcitol are primarily mediated through its binding to the Vitamin D
Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.

VDR Binding Affinity

While specific dissociation constants (Kd) from early studies are not readily available,
Seocalcitol's high potency in cellular assays suggests a strong binding affinity for the VDR.

Table 2: VDR Binding Affinity of (24R)-MC 976

Relative Binding

Compound Affinity vs. Method Reference
Calcitriol
(24R)-MC 976 ) Inferred from high
) Potent VDR agonist ] ] [1]
(Seocalcitol) biological potency

VDR-Mediated Signaling Pathway

Upon binding to Seocalcitol, the VDR undergoes a conformational change, leading to its
heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D
Response Elements (VDRES) in the promoter regions of target genes, modulating their
transcription. This signaling cascade ultimately results in the observed anti-cancer effects.
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VDR Signaling Pathway Activation by Seocalcitol.
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Effects on Cell Cycle and Apoptosis

Seocalcitol exerts its antiproliferative effects by inducing cell cycle arrest and promoting
apoptosis.

Cell Cycle Regulation

In vitro studies have shown that Seocalcitol treatment leads to an accumulation of cells in the
GO0/G1 phase of the cell cycle.[4] This is achieved through the regulation of key cell cycle
proteins. Seocalcitol has been shown to downregulate the expression of the proto-oncogene c-
myc and upregulate the expression of cyclin-dependent kinase inhibitors p21 and p27.[6]
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Seocalcitol-mediated Cell Cycle Regulation.
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Induction of Apoptosis

Seocalcitol has been demonstrated to induce apoptosis in various cancer cell lines, including
LNCaP prostate cancer cells and breast cancer cells.[4][7] The mechanism involves the
modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic
pathway. Seocalcitol treatment has been shown to decrease the expression of the anti-
apoptotic protein Bcl-2.[5] This shift in the Bcl-2 family protein balance favors the activation of

caspases, the executioners of apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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